Zeranol
Zeranol
Zearalanol is a white fluffy powder. (NTP, 1992)
Alpha-Zearalanol is a macrolide.
Zeranol is a non-steroidal estrogen agonist. It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops. It is 3-4x more potent as an estrogen agonist than the related compound zearalenone.
Zeranol is a natural product found in Punica granatum with data available.
A non-steroidal estrogen analog.
Alpha-Zearalanol is a macrolide.
Zeranol is a non-steroidal estrogen agonist. It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops. It is 3-4x more potent as an estrogen agonist than the related compound zearalenone.
Zeranol is a natural product found in Punica granatum with data available.
A non-steroidal estrogen analog.
Brand Name:
Vulcanchem
CAS No.:
26538-44-3
VCID:
VC0547748
InChI:
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1
SMILES:
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Molecular Formula:
C18H26O5
Molecular Weight:
322.4 g/mol
Zeranol
CAS No.: 26538-44-3
Cat. No.: VC0547748
Molecular Formula: C18H26O5
Molecular Weight: 322.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Zearalanol is a white fluffy powder. (NTP, 1992) Alpha-Zearalanol is a macrolide. Zeranol is a non-steroidal estrogen agonist. It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops. It is 3-4x more potent as an estrogen agonist than the related compound zearalenone. Zeranol is a natural product found in Punica granatum with data available. A non-steroidal estrogen analog. |
|---|---|
| CAS No. | 26538-44-3 |
| Molecular Formula | C18H26O5 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | (4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
| Standard InChI | InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 |
| Standard InChI Key | DWTTZBARDOXEAM-GXTWGEPZSA-N |
| Isomeric SMILES | C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
| SMILES | CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
| Canonical SMILES | CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
| Appearance | Solid powder |
| Melting Point | 352 to 356 °F (NTP, 1992) |
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